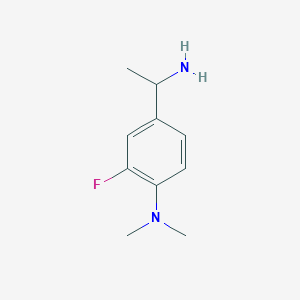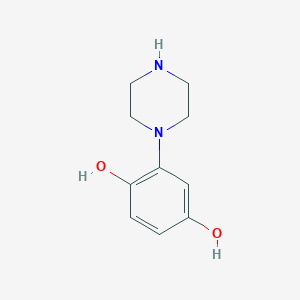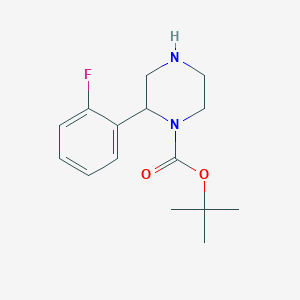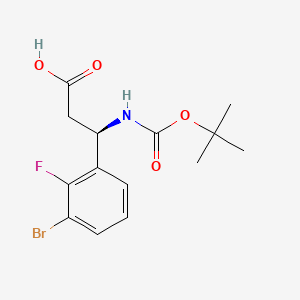
4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is an organic compound that features a fluorine atom, an aminoethyl group, and a dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and N,N-dimethylethanolamine.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by nucleophilic substitution to introduce the aminoethyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Thiols, amines, and other nucleophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted aniline compounds, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Materials Science: It is employed in the development of advanced materials such as polymers and coatings with enhanced properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with receptors to influence signal transduction processes, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-Aminoethyl)phenol: This compound shares the aminoethyl group but lacks the fluorine atom and dimethylaniline moiety.
2-Fluoroaniline: This compound contains the fluorine atom but lacks the aminoethyl and dimethylaniline groups.
N,N-Dimethylaniline: This compound features the dimethylaniline moiety but lacks the fluorine atom and aminoethyl group.
Uniqueness
4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline is unique due to the presence of all three functional groups: the fluorine atom, the aminoethyl group, and the dimethylaniline moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H15FN2 |
|---|---|
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15FN2/c1-7(12)8-4-5-10(13(2)3)9(11)6-8/h4-7H,12H2,1-3H3 |
Clave InChI |
KIJNDCUOIOUWGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)N(C)C)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-Fluoro-4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13535500.png)

![2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}aceticacid](/img/structure/B13535516.png)


![1-[(3-Methoxyphenyl)methyl]-6-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride](/img/structure/B13535526.png)

![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13535533.png)





![2-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridinedihydroiodide](/img/structure/B13535573.png)
